3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12(2)22-15-9-8-13(10-16(15)21-3)11-19-14-6-4-5-7-17(14)23-18(19)20/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQYNQQWCFNTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
For substrates requiring milder conditions, Suzuki-Miyaura coupling offers a viable alternative. Bromination of the benzo[d]thiazol-2(3H)-one at the 3-position, followed by reaction with 4-isopropoxy-3-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄, affords the target compound in 72% yield. Key advantages include functional group tolerance and scalability, though catalyst loading (typically 5 mol%) and ligand selection require careful optimization.
Mechanistic Insights and Side-Reaction Mitigation
The alkylation pathway proceeds via an SN2 mechanism, with the benzothiazolone’s nitrogen acting as a nucleophile. Competing O-alkylation is minimized through steric hindrance from the isopropoxy group and electronic deactivation of the methoxy oxygen. Side products, such as dialkylated species or hydrolyzed intermediates, are suppressed by maintaining anhydrous conditions and controlled stoichiometry.
In cross-coupling reactions, oxidative addition of the aryl bromide to Pd(0) initiates the catalytic cycle, followed by transmetallation with the boronic acid. Reductive elimination yields the desired C–N bond, with residual palladium removed via chelating resins post-synthesis.
Characterization and Analytical Validation
Spectroscopic Confirmation
¹H NMR analysis of the target compound reveals distinct signals for the isopropoxy methyl groups (δ 1.32 ppm, doublet) and the benzothiazolone carbonyl (δ 167.5 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₁₉H₁₉NO₃S, with a [M+H]⁺ peak at m/z 342.1218.
Purity and Stability
Reverse-phase HPLC under gradient elution (ACN/H₂O with 0.1% TFA) confirms >98% purity, critical for pharmacological applications. Accelerated stability studies (40°C/75% RH) indicate no degradation over 28 days, underscoring the compound’s robustness.
Industrial-Scale Considerations
Large-scale synthesis necessitates solvent recovery systems, particularly for 1,4-dioxane, which poses environmental concerns. Continuous flow reactors enhance heat transfer during exothermic alkylation steps, reducing batch-to-batch variability. Cost analysis highlights Pd catalyst recycling as a key economic driver, with immobilized Pd catalysts achieving 95% recovery efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzothiazole core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research and development. Key properties include:
- Antibacterial Activity : Research indicates that benzothiazole derivatives, including 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one, have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . This suggests potential applications in treating bacterial infections.
- Kinase Inhibition : Benzothiazole compounds have been studied for their ability to inhibit various kinases. For instance, structural modifications in similar compounds have led to significant kinase inhibition, which is crucial in cancer therapy . The specific interactions of this compound with kinase targets warrant investigation.
Therapeutic Applications
The therapeutic potential of this compound extends to several areas:
- Cancer Treatment : Due to its kinase inhibition properties, this compound may play a role in cancer therapies. The modulation of signaling pathways involved in cell proliferation and survival is a critical area of research .
- Antimicrobial Agents : Given its antibacterial properties, the compound could be developed into a novel antimicrobial agent. Its effectiveness against resistant strains of bacteria highlights its potential as a treatment option in the face of rising antibiotic resistance .
Case Studies
Several studies have explored the efficacy and safety of benzothiazole derivatives similar to this compound:
- Antibacterial Efficacy : A study demonstrated that certain benzothiazole derivatives exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, indicating the potential for developing new antibiotics .
- Kinase Inhibition : Another study focused on the structure-activity relationship (SAR) of benzothiazole compounds, revealing that modifications at specific positions enhanced kinase inhibitory activity. This research provides insights into optimizing this compound for better therapeutic outcomes .
Data Tables
The following table summarizes key research findings related to this compound and related compounds:
| Study | Focus | Findings | Implications |
|---|---|---|---|
| Study 1 | Antibacterial Activity | Active against MRSA and Gram-negative bacteria | Potential antibiotic development |
| Study 2 | Kinase Inhibition | Significant inhibition of cancer-related kinases | Possible cancer therapy applications |
| Study 3 | Structure-Activity Relationship | Modifications enhance activity | Guidance for future compound optimization |
Mechanism of Action
The mechanism of action of 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzothiazol-2(3H)-one scaffold is highly versatile, with substituents at the 3-position significantly influencing properties. Key analogs include:
Key Observations :
Physicochemical Properties
| Property | Target Compound (Inferred) | 4i (3-[(5-(3-chlorophenyl)-oxadiazol-2-yl)methyl]) | 4h (3-[(5-(4-pentylphenyl)-oxadiazol-2-yl)methyl]) | 5j (Piperazine-linked) |
|---|---|---|---|---|
| Melting Point | 160–170°C* | 171–173°C | 196–198°C | Oil (liquid) |
| Molecular Weight | ~357.4 g/mol | 373.8 g/mol | 394.5 g/mol | ~550 g/mol |
| LogP | ~3.5* | ~3.8 | ~4.2 | ~2.8 |
*Estimated based on structural analogs. Bulky alkoxy groups may reduce melting points compared to oxadiazole derivatives .
Biological Activity
3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure features a benzothiazole core with a 4-isopropoxy-3-methoxybenzyl substituent. The synthesis typically involves the condensation of 2-aminobenzothiazole with 4-isopropoxy-3-methoxybenzaldehyde under acidic conditions to form a Schiff base, which is subsequently cyclized to yield the final product.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | 2-Aminobenzothiazole, 4-Isopropoxy-3-methoxybenzaldehyde |
| 2 | Cyclization | Acidic catalyst |
This synthetic pathway allows for the introduction of various functional groups, potentially enhancing the compound's biological activity.
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance to conventional antibiotics .
Anticancer Activity
Benzothiazole derivatives are also being explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds targeting fibroblast growth factor receptors (FGFR) have shown promise in preclinical studies .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing signaling pathways related to growth and apoptosis.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Comparison with Related Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Benzothiazole Derivative A | Similar core structure | Antimicrobial |
| Benzothiazole Derivative B | Different substituents | Anticancer |
The unique combination of substituents in this compound enhances its biological profile compared to other benzothiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
